
1-(4-methoxy-2,5-dimethylbenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-2,5-dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as GBR 12909 and has been the subject of extensive scientific research due to its potential application in the treatment of various neurological disorders.
作用機序
The mechanism of action of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves its high affinity for the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine in the brain, and by inhibiting its activity, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and improved neurological function. This mechanism of action has been well-established in the literature and has been the subject of many scientific studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the concentration of dopamine in the brain, leading to improved neurological function. It has also been shown to increase the release of glutamate, which is an important neurotransmitter involved in learning and memory processes. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied in the literature, making it a reliable compound for scientific research. Additionally, it has a high affinity for the dopamine transporter and has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying neurological function. However, one limitation of using this compound in lab experiments is that it has potential side effects that may need to be taken into consideration.
将来の方向性
There are several future directions for the study of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine. One area of research is the development of novel compounds that have similar or improved properties compared to GBR 12909. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
合成法
The synthesis of 1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been well-established in the literature and has been used in many scientific studies.
科学的研究の応用
1-(4-methoxy-2,5-dimethylbenzyl)piperidine has been extensively studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to have a high affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the brain, leading to increased dopamine signaling and improved neurological function.
特性
IUPAC Name |
1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-15(17-3)13(2)9-14(12)11-16-7-5-4-6-8-16/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCIBOXVIVYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
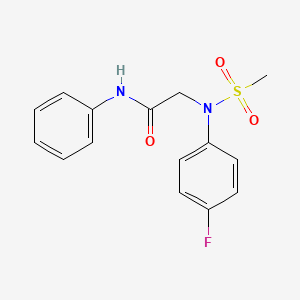
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
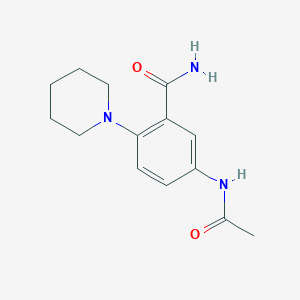
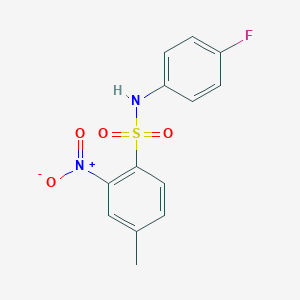
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
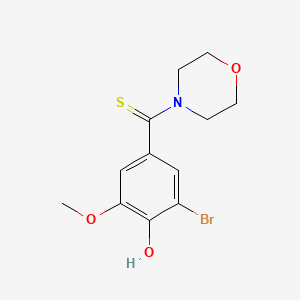
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
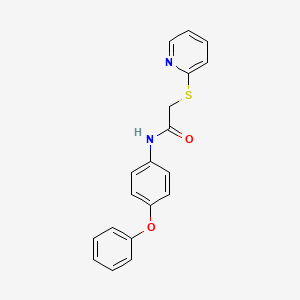
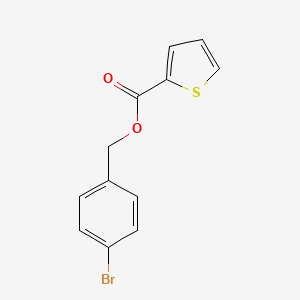
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)